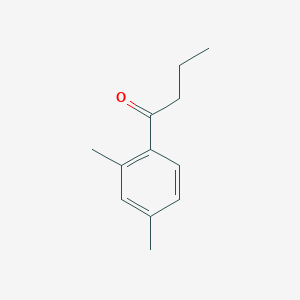

2-4-dimethylbutyrophenone

Descripción

2-4-Dimethylbutyrophenone (systematic name: 2,4-dimethylbutyrophenone) is a substituted acetophenone derivative with a methyl group at the 2-position and a butyryl group substituted at the 4-position of the benzene ring. This compound belongs to the aryl ketone family and is structurally characterized by its branched alkyl chain and aromatic ring system. It is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, fragrances, and polymer precursors. Its physicochemical properties, such as boiling point (~245°C), molecular weight (164.24 g/mol), and solubility in organic solvents, make it a versatile building block in fine chemical production .

Propiedades

IUPAC Name |

1-(2,4-dimethylphenyl)butan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-4-5-12(13)11-7-6-9(2)8-10(11)3/h6-8H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXTXIWHKFWESDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=C(C=C(C=C1)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-4-dimethylbutyrophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of butyryl chloride with 2,4-dimethylbenzene (m-xylene) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization ensures the efficient production of high-purity this compound .

Análisis De Reacciones Químicas

Types of Reactions: 2-4-Dimethylbutyrophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reduction of this compound can yield secondary alcohols using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions:

Oxidation: KMnO₄ in acidic or neutral medium.

Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in dry ether.

Major Products Formed:

Oxidation: Corresponding carboxylic acids.

Reduction: Secondary alcohols.

Substitution: Nitro or halogenated derivatives of this compound.

Aplicaciones Científicas De Investigación

2-4-Dimethylbutyrophenone has found applications in various scientific research fields, including:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in the development of pharmaceutical compounds with therapeutic properties.

Mecanismo De Acción

The mechanism of action of 2-4-dimethylbutyrophenone involves its interaction with specific molecular targets and pathways. As an aromatic ketone, it can participate in various biochemical reactions, potentially affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

To contextualize 2,4-dimethylbutyrophenone, it is essential to compare it with analogous compounds, focusing on structural features, reactivity, and applications. Below is a detailed analysis:

Table 1: Comparative Analysis of 2,4-Dimethylbutyrophenone and Related Compounds

| Compound Name | Structure | Boiling Point (°C) | Key Applications | Reactivity Notes |

|---|---|---|---|---|

| 2,4-Dimethylbutyrophenone | Benzene ring with 2-CH₃, 4-C(O)C₃H₇ | ~245 | Pharmaceutical intermediates, fragrances | Electrophilic substitution at meta/para positions; ketone group susceptible to nucleophilic attack |

| Acetophenone | Benzene ring with C(O)CH₃ | 202 | Solvent, flavoring agent | Undergoes Friedel-Crafts acylation; less steric hindrance than branched analogs |

| 4-Methylacetophenone | Benzene ring with 4-CH₃, C(O)CH₃ | 226 | UV stabilizers, perfumery | Increased steric hindrance reduces reaction rates compared to acetophenone |

| 2,4-Dimethylacetophenone | Benzene ring with 2-CH₃, 4-CH₃, C(O)CH₃ | 235 | Polymer crosslinking agents | Higher symmetry enhances crystallinity; methyl groups hinder electrophilic substitution |

| 3,4-Dimethoxyacetophenone | Benzene ring with 3-OCH₃, 4-OCH₃, C(O)CH₃ | 285 | Antioxidant synthesis | Electron-donating methoxy groups enhance ring activation for electrophilic reactions |

Key Findings:

Steric Effects: The branched butyryl group in 2,4-dimethylbutyrophenone introduces significant steric hindrance compared to linear-chain analogs like acetophenone. This reduces its reactivity in nucleophilic additions but stabilizes the ketone group against reduction .

Electronic Effects: The electron-donating methyl groups at the 2- and 4-positions deactivate the benzene ring, directing electrophilic substitutions to the less hindered 5-position. This contrasts with methoxy-substituted analogs (e.g., 3,4-dimethoxyacetophenone), where electron-rich rings undergo faster electrophilic reactions .

Thermal Stability: The higher boiling point of 2,4-dimethylbutyrophenone (~245°C) compared to acetophenone (202°C) reflects stronger intermolecular van der Waals forces due to its larger molecular surface area .

Research and Application Insights

- Pharmaceutical Synthesis: 2,4-Dimethylbutyrophenone serves as a precursor to antihistamines and anti-inflammatory agents. Its ketone group is often reduced to secondary alcohols for further functionalization .

- Fragrance Industry: The compound’s branched structure contributes to musk-like odors, distinguishing it from simpler aryl ketones like acetophenone (cherry-like scent) .

- Safety Profile: Limited toxicity data are available, but analogs like acetophenone are classified as irritants. The methyl and butyryl groups may enhance lipophilicity, requiring careful handling in industrial settings .

Actividad Biológica

2,4-Dimethylbutyrophenone is an aromatic ketone that has garnered interest in various fields, including medicinal chemistry and biological research. This compound is notable for its potential biological activities, particularly its antimicrobial and antifungal properties. This article aims to provide a comprehensive overview of the biological activity of 2,4-dimethylbutyrophenone, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : C12H16O

- Molecular Weight : 192.26 g/mol

- Structure : The compound features a butyrophenone backbone with two methyl groups at the 2 and 4 positions on the aromatic ring.

The biological activity of 2,4-dimethylbutyrophenone is primarily attributed to its ability to interact with various molecular targets. As an aromatic ketone, it can participate in biochemical reactions that may influence cellular processes. The exact mechanisms are still under investigation but may involve:

- Inhibition of Enzymes : Potentially acting as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : Interacting with receptors that mediate cellular signaling.

Antimicrobial and Antifungal Properties

Research has indicated that 2,4-dimethylbutyrophenone exhibits significant antimicrobial and antifungal activities. Preliminary studies suggest that it may inhibit the growth of various pathogens.

| Activity Type | Pathogen/Target | Observed Effect |

|---|---|---|

| Antimicrobial | Escherichia coli | Growth inhibition observed |

| Antifungal | Candida albicans | Significant reduction in growth |

| Antibacterial | Staphylococcus aureus | Inhibition of biofilm formation |

Case Studies

- Study on Antifungal Activity : A study conducted by researchers evaluated the antifungal properties of 2,4-dimethylbutyrophenone against Candida species. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against C. albicans, indicating moderate antifungal activity.

- Antimicrobial Efficacy : Another study assessed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results showed that at a concentration of 50 µg/mL, the compound effectively inhibited the growth of E. coli and S. aureus by more than 50%.

Research Applications

2,4-Dimethylbutyrophenone has been explored for various applications in scientific research:

- Medicinal Chemistry : Investigated as a potential lead compound for developing new antimicrobial agents.

- Organic Synthesis : Used as a reagent in organic synthesis for creating more complex molecules.

- Pharmaceutical Development : Studied for its potential therapeutic applications due to its biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.